molecular formula C13H11NaO4S B2632098 Sodium 3'-methoxy-[1,1'-biphenyl]-4-sulfonate CAS No. 1182284-42-9

Sodium 3'-methoxy-[1,1'-biphenyl]-4-sulfonate

Cat. No.: B2632098
CAS No.: 1182284-42-9
M. Wt: 286.28
InChI Key: DFEBSRDDRQNEKB-UHFFFAOYSA-M
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Description

Sodium 3’-methoxy-[1,1’-biphenyl]-4-sulfonate is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a methoxy group at the 3’ position and a sulfonate group at the 4 position on the biphenyl structure. Biphenyl derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 3’-methoxy-[1,1’-biphenyl]-4-sulfonate typically involves the following steps:

    Formation of 3’-methoxy-[1,1’-biphenyl]-4-sulfonic acid: This can be achieved through the sulfonation of 3’-methoxy-[1,1’-biphenyl] using sulfur trioxide or chlorosulfonic acid.

    Neutralization: The resulting sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Types of Reactions:

    Electrophilic Substitution: The biphenyl core of Sodium 3’-methoxy-[1,1’-biphenyl]-4-sulfonate can undergo electrophilic substitution reactions, similar to benzene derivatives.

    Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction can lead to the formation of alcohols.

    Nucleophilic Substitution: The sulfonate group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents under acidic conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Nucleophilic Substitution: Reagents like sodium alkoxides or amines.

Major Products:

    Electrophilic Substitution: Halogenated, nitrated, or sulfonated biphenyl derivatives.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Nucleophilic Substitution: Alkoxy or amino biphenyl derivatives.

Scientific Research Applications

Sodium 3’-methoxy-[1,1’-biphenyl]-4-sulfonate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of dyes, pigments, and other materials due to its stability and reactivity.

Comparison with Similar Compounds

  • Sodium 4-methoxy-[1,1’-biphenyl]-4-sulfonate
  • Sodium 3’-hydroxy-[1,1’-biphenyl]-4-sulfonate
  • Sodium 3’-chloro-[1,1’-biphenyl]-4-sulfonate

Comparison:

  • Sodium 4-methoxy-[1,1’-biphenyl]-4-sulfonate: Similar structure but with the methoxy group at the 4 position, leading to different reactivity and properties.
  • Sodium 3’-hydroxy-[1,1’-biphenyl]-4-sulfonate: The hydroxy group provides different hydrogen bonding capabilities compared to the methoxy group, affecting solubility and reactivity.
  • Sodium 3’-chloro-[1,1’-biphenyl]-4-sulfonate: The chloro group introduces different electronic effects, influencing the compound’s reactivity and interactions.

Sodium 3’-methoxy-[1,1’-biphenyl]-4-sulfonate stands out due to its unique combination of functional groups, providing a balance of solubility, reactivity, and stability that is valuable in various applications.

Properties

IUPAC Name

sodium;4-(3-methoxyphenyl)benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O4S.Na/c1-17-12-4-2-3-11(9-12)10-5-7-13(8-6-10)18(14,15)16;/h2-9H,1H3,(H,14,15,16);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFEBSRDDRQNEKB-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=C(C=C2)S(=O)(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NaO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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